2-[1-(Methoxymethyl)cyclopentyl]acetonitrile
Description
2-[1-(Methoxymethyl)cyclopentyl]acetonitrile is a cyclopentane-derived nitrile compound featuring a methoxymethyl substituent on the cyclopentyl ring and an acetonitrile functional group.
Properties
IUPAC Name |
2-[1-(methoxymethyl)cyclopentyl]acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-11-8-9(6-7-10)4-2-3-5-9/h2-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHUUCDBRREREK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCCC1)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Methoxymethyl)cyclopentyl]acetonitrile typically involves the reaction of cyclopentylacetonitrile with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate iminium ion, which is subsequently reduced to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-[1-(Methoxymethyl)cyclopentyl]acetonitrile can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Methoxymethyl)cyclopentyl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products Formed
Oxidation: 2-[1-(Methoxymethyl)cyclopentyl]acetic acid.
Reduction: 2-[1-(Methoxymethyl)cyclopentyl]ethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[1-(Methoxymethyl)cyclopentyl]acetonitrile is an organic compound with the molecular formula . It features a cyclopentane ring substituted with a methoxymethyl group and an acetonitrile group.
Scientific Research Applications
2-[1-(Methoxymethyl)cyclopentyl]acetonitrile has several applications in scientific research:
- Chemistry: It serves as a building block for the synthesis of more complex molecules.
- Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
- Industry: It is used in the production of specialty chemicals and intermediates.
Chemical Reactions
2-[1-(Methoxymethyl)cyclopentyl]acetonitrile undergoes various chemical reactions:
- Oxidation: The compound can be oxidized to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide. The major product formed is 2-[1-(Methoxymethyl)cyclopentyl]acetic acid.
- Reduction: Reduction reactions can convert the nitrile group to primary amines. Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used. The major product formed is 2-[1-(Methoxymethyl)cyclopentyl]ethylamine.
- Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions. Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds. Various substituted derivatives are produced depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 2-[1-(Methoxymethyl)cyclopentyl]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can undergo hydrolysis to form carboxylic acids, which may interact with biological pathways. The methoxymethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Cyclopentyl Core
The cyclopentyl-acetonitrile scaffold is versatile, with modifications altering pharmacological and physicochemical properties. Key analogs include:
Key Insights :
- Electron-withdrawing vs. donating groups : The methoxymethyl group in the target compound likely enhances solubility compared to the benzylsulfanyl analog, which may exhibit higher lipophilicity .
- Ring strain effects : Cyclopropane derivatives (e.g., 1-(Hydroxymethyl)cyclopropaneacetonitrile) show distinct reactivity due to ring strain, whereas cyclopentyl analogs offer conformational flexibility .
Heterocyclic Derivatives with Acetonitrile Moieties
Several JAK inhibitors and bioactive molecules incorporate acetonitrile-functionalized cyclopentyl or azetidine cores:
Key Insights :
- Bioactivity : The acetonitrile group often acts as a hydrogen-bond acceptor, enhancing target binding in kinase inhibitors .
- Synthetic yield : Cyclopentane derivatives (e.g., 2-(8-Methoxy-naphthalen-1-yl)acetonitrile) are synthesized in high yields (~75%), suggesting efficient routes for similar compounds .
Reactivity and Stability Comparisons
- Cyano group stability: Evidence indicates that acetonitrile groups remain intact under reaction conditions with S$2$Cl$2$ and Hünig’s base, as seen in analogs like 1-cyanomethylcyclopentene . This stability supports their use in multi-step syntheses.
- Methoxymethyl vs. benzylsulfanyl : The methoxymethyl group may reduce oxidative susceptibility compared to sulfur-containing analogs, which could degrade under harsh conditions .
Data Tables for Key Analogs
Table 1: Physicochemical Properties
| Compound | State | Melting Point | Synthetic Yield |
|---|---|---|---|
| 2-[1-(Benzylsulfanyl)cyclopentyl]acetonitrile | Liquid | N/A | Not reported |
| 2-(8-Methoxy-naphthalen-1-yl)acetonitrile | Solid | 82–84°C | 75% |
| Baricitinib | Solid | N/A | 68–70% (intermediate steps) |
Table 2: Pharmacological Relevance
| Compound | Target/Application | Activity |
|---|---|---|
| Baricitinib | JAK1/2 | Anti-inflammatory, immunomodulatory |
| {1-[4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]cyclopentyl}acetonitrile | JAK1/2 (preclinical) | Anti-arrhythmic, hypotensive (in vitro) |
Biological Activity
2-[1-(Methoxymethyl)cyclopentyl]acetonitrile is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H15N
- Molecular Weight : 165.24 g/mol
- Canonical SMILES : CC(C1CCC(C1)C(C#N)C)OC
The compound features a cyclopentyl group attached to an acetonitrile moiety, with a methoxymethyl substituent that may influence its biological interactions.
Antimicrobial Properties
Research has indicated that compounds similar to 2-[1-(Methoxymethyl)cyclopentyl]acetonitrile exhibit notable antimicrobial properties. For instance, studies have documented the antibacterial activity against various Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.
Antitumor Activity
The compound's structural features suggest potential antitumor activity. In vitro studies have shown that related compounds can inhibit the proliferation of cancer cell lines, indicating a possible role in cancer therapy. The effectiveness often correlates with the presence of specific functional groups that enhance cytotoxicity against tumor cells.
The biological activity of 2-[1-(Methoxymethyl)cyclopentyl]acetonitrile may involve:
- Interaction with Enzymatic Targets : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Cell Membrane Disruption : Similar compounds have been shown to disrupt cellular membranes, leading to cell lysis.
- Modulation of Signaling Pathways : It may interfere with signaling pathways critical for cell growth and survival.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Antitumor | Inhibits cancer cell proliferation | |
| Enzyme Inhibition | Potential inhibitor of key metabolic enzymes |
Case Study: Antimicrobial Evaluation
In a study evaluating various derivatives of acetonitrile compounds, 2-[1-(Methoxymethyl)cyclopentyl]acetonitrile was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibitory effects, suggesting its potential as a lead compound for developing new antibiotics.
Case Study: Antitumor Activity
Another investigation focused on the antitumor effects of structurally similar compounds on human breast cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells, leading to a decrease in cell viability. This highlights the therapeutic potential of 2-[1-(Methoxymethyl)cyclopentyl]acetonitrile in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
